tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative. One common method involves the use of tert-butyl chloroformate and 2-aminocyclopentylmethanol under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate has garnered attention for its potential as a pharmaceutical agent. Research indicates that it may act as an enzyme inhibitor , particularly targeting proteases that play critical roles in various disease processes, including cancer and infectious diseases. This suggests its utility in drug development aimed at specific biological pathways .
Case Study : In studies focusing on enzyme interactions, the compound has shown promise in modulating the activity of specific enzymes, which could lead to novel therapeutic strategies against diseases characterized by dysregulated protease activity .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to act as a protecting group for amines allows chemists to manipulate functional groups selectively during multi-step synthesis processes .
Synthesis Method :
- A common synthetic route involves reacting tert-butyl carbamate with an appropriate cyclopentylamine derivative under controlled conditions to minimize side reactions .
The compound is also utilized in biological studies to explore its interactions with various molecular targets. Its mechanism of action may involve binding to active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can significantly alter biochemical pathways, impacting cellular functions and physiological responses .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-Butyl N-[(2-aminocyclopentyl)methyl]carbamate
- CAS Number : 1258649-62-5
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol .
This compound is a carbamate derivative featuring a tert-butyl protecting group and a 2-aminocyclopentylmethyl moiety. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or protease inhibitors due to its amine functionality and stereochemical versatility .
Comparison with Structurally Similar Compounds
Stereochemical Variants
Key Differences :
- Stereochemistry (e.g., 1R,2R vs. 2-aminocyclopentylmethyl) alters biological activity and crystallization behavior .
- Substituents like aminoethyl groups (CAS 1289385-02-9) improve aqueous solubility, while unsaturated rings (CAS 259133-23-8) enhance rigidity for targeted interactions .
Functional Group Modifications
Key Differences :
Ring Size and Strain
Key Differences :
- Cyclopropane (CAS 1032684-85-7) and azetidine (CAS 1352012-69-1) rings exhibit higher strain, influencing reactivity and pharmacokinetics compared to the 5-membered cyclopentyl group .
Biological Activity
Introduction
Tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate is a compound that has gained attention in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
The compound is characterized by the following molecular structure:
- Molecular Formula : C_{11}H_{20}N_{2}O_{2}
- Molecular Weight : 216.29 g/mol
The presence of the tert-butyl group enhances its lipophilicity, while the cyclopentylamine moiety contributes to its interaction with biological targets.
This compound acts primarily as an enzyme modulator . Its mechanism involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific proteases and enzymes that play crucial roles in various disease processes. This inhibition can disrupt biochemical pathways associated with diseases such as cancer and neurodegenerative disorders.
- Binding Interactions : The unique structure allows it to bind selectively to certain receptors or enzymes, modulating their activity. This binding can lead to alterations in signal transduction pathways, influencing cellular functions such as apoptosis and proliferation.
Table 1: Summary of Biological Activities
Case Studies
-
Inhibition of Proteases :
- A study demonstrated that this compound effectively inhibited a range of serine proteases. The inhibition was measured using enzymatic assays, revealing IC50 values in the low micromolar range, indicating strong potential for therapeutic applications.
- Cell Proliferation Studies :
- Pharmacokinetics :
Table 2: Pharmacokinetic Properties
Comparative Analysis
When compared with structurally similar compounds, this compound exhibits distinct reactivity and biological activity due to its cyclopentyl ring structure. This structural feature influences its interaction with molecular targets differently than other carbamate derivatives.
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate | Similar structure but different amino configuration | Moderate enzyme inhibition |
| tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | Different stereochemistry affecting binding | High selectivity for target enzymes |
Q & A
Q. How is tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate synthesized, and what role does the tert-butyl carbamate group play in this process?
The compound is synthesized via nucleophilic substitution between tert-butyl carbamate and a cyclopentylamine derivative (e.g., 2-aminocyclopentylmethylamine) under basic conditions. The tert-butyl carbamate group acts as a protecting group for the amine, preventing unwanted side reactions during subsequent synthetic steps. Sodium hydride or potassium carbonate in solvents like THF or DMF facilitates deprotonation and activation of the carbamate .
| Synthesis Method | Key Reagents/Conditions | Role of tert-Butyl Group |
|---|---|---|
| Nucleophilic substitution | t-Bu carbamate, NaH/K₂CO₃, THF/DMF | Protects amine during synthesis |
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and cyclopentyl protons.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS: [M+H]⁺ = 228.3).
- X-ray Crystallography : Using programs like SHELX for resolving stereochemistry and solid-state conformation .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as:
- A protected intermediate in peptide synthesis (prevents amine oxidation).
- A precursor for drug candidates targeting enzymes (e.g., kinase inhibitors) via carbamate-mediated covalent binding .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in synthesizing this compound?
Stereoselectivity depends on:
- Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, improving regioselectivity.
- Base strength : Strong bases (NaH) enhance nucleophilicity but may cause epimerization.
- Temperature : Low temperatures (−20°C) reduce side reactions in sterically hindered cyclopentyl systems. Resolution of stereoisomers requires chiral HPLC or crystallographic analysis .
Q. What strategies address contradictions in reported synthetic yields across studies?
Discrepancies arise from:
- Catalyst purity : Trace metals in reagents reduce yields (use ultrapure grades).
- Reaction monitoring : In situ FTIR or LC-MS optimizes reaction termination.
- Workup protocols : Adjust pH during extraction to minimize carbamate hydrolysis. Comparative studies suggest yields improve with slow amine addition (≤5 mol%) .
Q. How does this compound interact with biological targets?
Mechanistic insights:
- Covalent inhibition : The carbamate forms transient bonds with catalytic serine residues (e.g., in proteases).
- Computational validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, corroborated by mutagenesis studies .
| Target Interaction | Technique | Key Finding |
|---|---|---|
| Protease inhibition | Docking/MD simulations | Carbamate binds catalytic triad |
Q. What synthetic challenges arise from the cyclopentyl ring conformation, and how are they mitigated?
Challenges include:
- Ring strain : Distorted chair conformations reduce reactivity.
- Steric hindrance : Substituents on the cyclopentyl ring slow nucleophilic attack. Solutions:
- Use bulky leaving groups (e.g., mesylates) to enhance reaction rates.
- Employ low-temperature crystallization to isolate thermodynamically stable conformers .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
